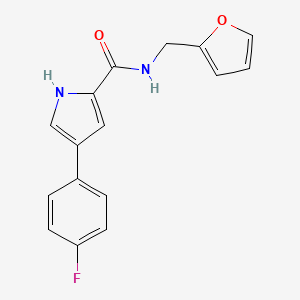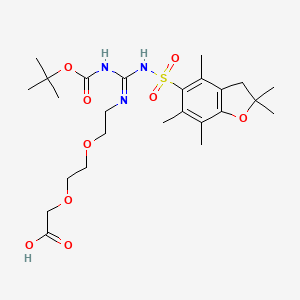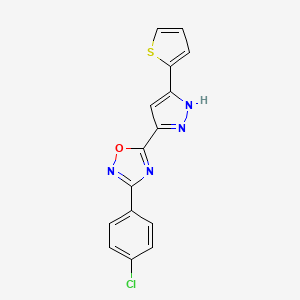
3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophenyl group, and a pyrazolyl group attached to an oxadiazole core
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core oxadiazole structure. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: : The pyrazole ring is typically synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Thiophenyl Group: : The thiophenyl group can be introduced through a substitution reaction involving a thiophene derivative.
Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced through a halogenation reaction, often using chlorination agents.
Oxadiazole Formation: : The oxadiazole ring is formed through cyclization reactions, often involving the use of dehydrating agents or cyclization catalysts.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in subsequent synthetic processes.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Its derivatives have been explored for their therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: : It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and derivative.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole stands out due to its unique structural features and potential applications. Similar compounds include:
3-(4-Chlorophenyl)propionic acid: : Used in the synthesis of pharmaceuticals and agrochemicals.
3-Buten-2-one, 4-(4-chlorophenyl): : Employed in organic synthesis and material science.
Indole derivatives: : Known for their diverse biological activities and therapeutic potential.
These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-5-3-9(4-6-10)14-17-15(21-20-14)12-8-11(18-19-12)13-2-1-7-22-13/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVQFTWIFGOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B2846546.png)
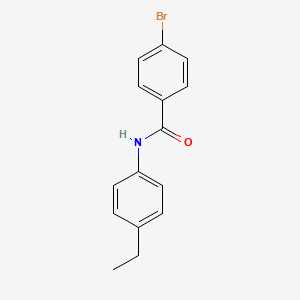
![4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B2846552.png)
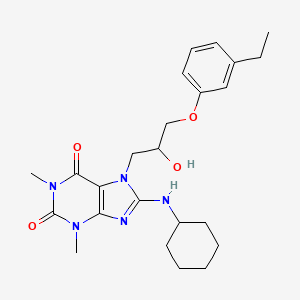
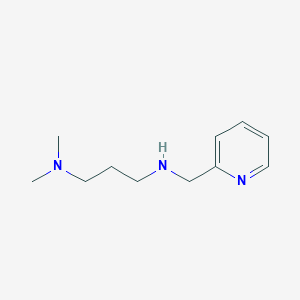
![1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine](/img/structure/B2846556.png)
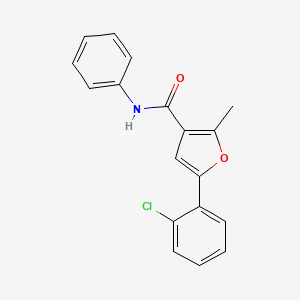
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)

![ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B2846565.png)
